N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-6-5-7-13(11(10)2)18-14(21)8-17-15(22)12-9-20(3)19-16(12)23-4/h5-7,9H,8H2,1-4H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOQTWWRZPHBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can be summarized as follows:
- Formation of the Pyrazole Ring : The pyrazole derivative is synthesized through the reaction of 3-methoxy-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
- Coupling Reaction : The pyrazole intermediate is then coupled with 2,3-dimethylphenyl isothiocyanate or similar derivatives to form the final product.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as signal transduction and energy metabolism.
- Receptor Interaction : The compound could interact with various cellular receptors, modulating their activity and influencing downstream signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, potentially through apoptosis or necrosis mechanisms.
Anticancer Activity
Research indicates that this compound has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have reported moderate to high activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings indicate potential applications in treating bacterial infections.
Case Studies
A series of case studies have highlighted the biological efficacy of this compound:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial effects against clinical isolates of bacteria, demonstrating that the compound inhibited growth effectively and could be considered for further development as an antibiotic agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural uniqueness lies in its combination of a 2,3-dimethylphenyl group and a 3-methoxy-substituted pyrazole. Key comparisons with analogous compounds include:
*Calculated based on formula C₁₇H₂₀N₄O₃.
Key Observations :
- Substituent Effects : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance, likely reducing rotational freedom compared to 2,6-dimethylphenyl analogs (e.g., ). This may influence crystallinity and solubility.
- Hydrogen Bonding : Similar to and , the amide group in the target compound is expected to form intermolecular N–H⋯O bonds, stabilizing crystal lattices. However, the methoxy group on the pyrazole may alter hydrogen-bonding patterns compared to sulfanyl or dichlorophenyl substituents.
- Synthetic Routes : The synthesis of such compounds typically involves coupling arylacetic acids with amines using carbodiimides (e.g., EDC) or nucleophilic substitution with K₂CO₃ as a base . Yields depend on steric and electronic effects of substituents.
Crystallographic and Conformational Analysis
- Dihedral Angles: In dichlorophenyl-pyrazolyl analogs, dihedral angles between aromatic rings range from 48.5° to 80.7°, indicating significant non-planarity due to steric repulsion . The target compound’s 3-methoxy group may further increase torsional strain.
- Hydrogen-Bonding Motifs : Compounds like and exhibit R₂²(10) dimerization via N–H⋯O bonds. The methoxy group in the target compound could participate in C–H⋯O interactions, modifying packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
